KYA1797K

Übersicht

Beschreibung

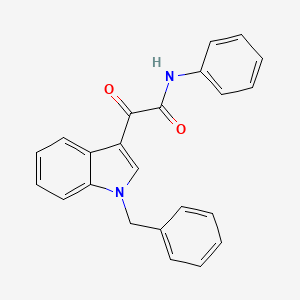

KYA1797K is a small molecule known for its ability to inhibit the Wnt/β-catenin signaling pathway. This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and aging-related studies. It is recognized for its ability to destabilize β-catenin and Ras proteins, making it a valuable tool in the study of cellular processes and disease mechanisms .

Wissenschaftliche Forschungsanwendungen

KYA1797K has a wide range of scientific research applications, including:

Cancer Research: this compound has been shown to inhibit the growth of cancer cells by destabilizing β-catenin and Ras proteins. .

Aging Research: The compound has demonstrated potential in protecting against kidney aging by inhibiting the Wnt/β-catenin signaling pathway.

Cellular Studies: this compound is used in studies involving cellular signaling pathways, particularly those related to the Wnt/β-catenin pathway. .

Wirkmechanismus

KYA1797K exerts its effects by directly binding to the RGS domain of axin, a key component of the β-catenin destruction complex. This binding enhances the activity of the destruction complex, leading to the degradation of β-catenin and Ras proteins. By destabilizing these proteins, this compound inhibits the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

KYA1797K plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to directly bind to the Regulators of G-protein Signaling (RGS) domain of Axin, a key component of the β-catenin destruction complex . This binding enhances the activity of the Axin-GSK3β complex, leading to the destabilization of β-catenin . This interaction is critical for the inhibition of the Wnt/β-catenin pathway, a signaling pathway that plays a significant role in cellular processes such as cell proliferation and differentiation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis in D-galactose (D-gal)-treated accelerated aging mice . In cultured proximal tubular cells, this compound shows a better effect on inhibiting cellular senescence and could better suppress mitochondrial dysfunction and ameliorate the fibrotic changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the RGS domain of Axin, which enhances the formation of the β-catenin destruction complex . This leads to the activation of GSK3β, resulting in the degradation of β-catenin . This effectively inhibits the Wnt/β-catenin signaling pathway, which is known to play a crucial role in various cellular processes, including cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in D-gal-treated accelerated aging mice, this compound was found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis . These effects were observed over a period of 4 weeks, indicating the compound’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving two-month-old male C57BL/6 mice, the mice were co-treated with this compound at 10 mg/kg/day for 4 weeks . The study found that this dosage of this compound could greatly inhibit the β-catenin pathway and retard age-related kidney fibrosis .

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway, a crucial metabolic pathway in cells . By binding to the RGS domain of Axin, this compound enhances the formation of the β-catenin destruction complex, leading to the degradation of β-catenin and the inhibition of the Wnt/β-catenin pathway .

Transport and Distribution

Given its role in the Wnt/β-catenin pathway, it is likely that it interacts with various transporters or binding proteins involved in this pathway .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Given its role in the Wnt/β-catenin pathway, it is likely that it is localized to specific compartments or organelles involved in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KYA1797K involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

KYA1797K undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

ICG-001: Another β-catenin inhibitor that blocks the binding of β-catenin to the cAMP response element-binding protein (CREB)-binding protein (CBP).

XAV939: A tankyrase inhibitor that stabilizes axin and promotes the degradation of β-catenin.

Uniqueness of KYA1797K

This compound is unique in its ability to simultaneously destabilize both β-catenin and Ras proteins by directly binding to the RGS domain of axin. This dual action makes it a valuable tool in research studies focused on the Wnt/β-catenin signaling pathway and its role in various diseases .

Eigenschaften

IUPAC Name |

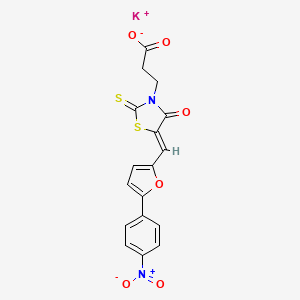

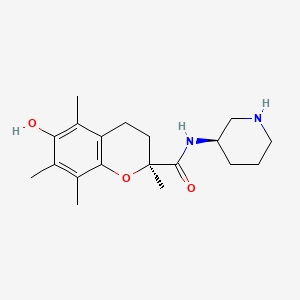

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUNRLYHXGMOLG-WQRRWHLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11KN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)

![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)

![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)